molecular formula C11H9NO3 B13875029 3-Benzyl-4-hydroxypyrrole-2,5-dione

3-Benzyl-4-hydroxypyrrole-2,5-dione

Cat. No.: B13875029
M. Wt: 203.19 g/mol
InChI Key: CCOSQXOBIBKZAU-UHFFFAOYSA-N
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Description

3-Benzyl-4-hydroxypyrrole-2,5-dione is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-hydroxypyrrole-2,5-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring. For instance, the reaction of benzylamine with a suitable 1,4-dicarbonyl compound under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-hydroxypyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols .

Scientific Research Applications

3-Benzyl-4-hydroxypyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-4-hydroxypyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4-hydroxypyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-benzyl-4-hydroxypyrrole-2,5-dione

InChI

InChI=1S/C11H9NO3/c13-9-8(10(14)12-11(9)15)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,13,14,15)

InChI Key

CCOSQXOBIBKZAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)NC2=O)O

Origin of Product

United States

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